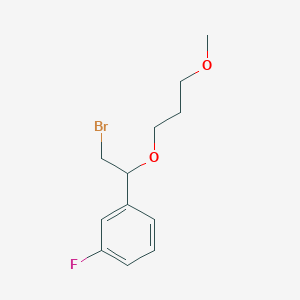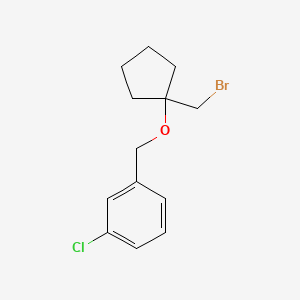
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and an ether linkage to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene typically involves the following steps:
Bromomethylation of Cyclopentane: Cyclopentane is reacted with bromine in the presence of light or a radical initiator to form bromomethylcyclopentane.
Formation of the Ether Linkage: Bromomethylcyclopentane is then reacted with 3-chlorophenol in the presence of a base such as sodium hydride (NaH) to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The ether linkage and chlorobenzene ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-4-chlorobenzene: Similar structure but with the chlorine atom in the para position.
Uniqueness
1-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C13H16BrClO |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
1-[[1-(bromomethyl)cyclopentyl]oxymethyl]-3-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-10-13(6-1-2-7-13)16-9-11-4-3-5-12(15)8-11/h3-5,8H,1-2,6-7,9-10H2 |
InChI Key |
WPCGIHKMIDDHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
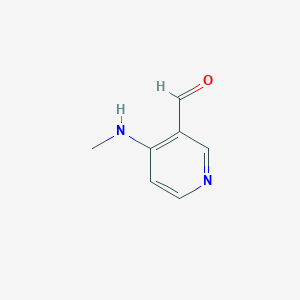
![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione](/img/structure/B13488004.png)
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
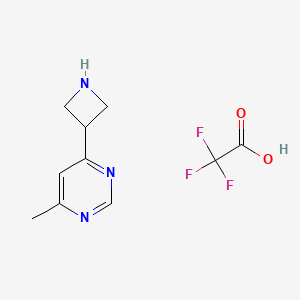
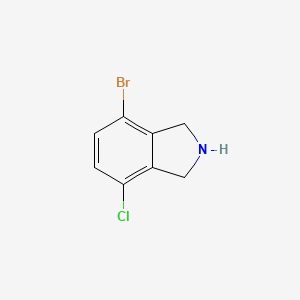
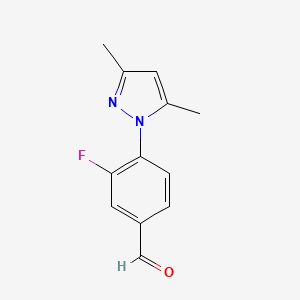
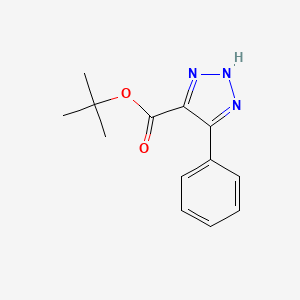

![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,4-thiadiazol-5-yl)propanoic acid](/img/structure/B13488035.png)
![N-[2-(3-chlorophenyl)ethyl]-5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-2-amine](/img/structure/B13488042.png)
